

Pharmacological Profile of Lophophorine: A Technical Guide

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Compound of Interest		
Compound Name:	Lophophorine	
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Abstract

Lophophorine is a non-phenolic tetrahydroisoquinoline alkaloid isolated from cacti of the Lophophora genus, notably Lophophora williamsii (Peyote).[1][2] While less studied than its well-known counterpart, mescaline, **lophophorine** exhibits distinct pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of **lophophorine**'s pharmacological profile, including its known physiological effects, and inferred mechanisms of action. Due to a scarcity of specific quantitative data in publicly accessible literature, this document synthesizes available qualitative information and outlines general experimental methodologies relevant to its pharmacological assessment.

Introduction

Lophophorine, also known as N-methylanhalonine, is a constituent of the complex alkaloid mixture found in the Peyote cactus.[1] Structurally distinct from the hallucinogenic phenethylamines like mescaline, **lophophorine** belongs to the class of non-phenolic tetrahydroisoquinolines.[1][2] Preliminary research and anecdotal reports indicate that **lophophorine** does not produce hallucinogenic effects in humans. Instead, its primary documented effects are convulsant actions in animal models and vasodilator effects in humans. Additionally, compounds within its structural class have been noted for moderate inhibitory activity against monoamine oxidase A (MAO-A). This guide aims to consolidate the existing knowledge on **lophophorine** for researchers, scientists, and drug development professionals.



Physicochemical Properties

Property	Value	
Chemical Name	N-methylanhalonine	
Molecular Formula	C13H17NO3	
Molecular Weight	235.28 g/mol	
Class	Non-phenolic Tetrahydroisoquinoline Alkaloid	
Source	Lophophora genus (e.g., Lophophora williamsii)	

Pharmacodynamics

The precise molecular targets of **lophophorine** have not been extensively characterized. The available data points towards several potential mechanisms of action that warrant further investigation.

In Vitro Data

Quantitative in vitro data for **lophophorine**, such as receptor binding affinities (Ki) and functional potencies (EC50), are not readily available in the reviewed literature. The following table summarizes the qualitative findings.

Target	Assay Type	Result	Reference
Monoamine Oxidase A (MAO-A)	Enzyme Inhibition Assay	Moderate Inhibition (IC50 not specified)	

In Vivo Data

In vivo studies have provided the most significant insights into the pharmacological effects of **lophophorine**.



Effect	Species	Dose	Observations Reference
Vasodilation	Human	20 mg (oral)	Immediate headache, warm flushed feeling. Effects dissipated within an hour.
Convulsant	Rodents	Not specified	Produces strychnine-like convulsions.

Pharmacokinetics

Detailed pharmacokinetic studies on **lophophorine**, including absorption, distribution, metabolism, and excretion (ADME) parameters, have not been published. The lipophilic nature of the molecule suggests it may cross the blood-brain barrier.

Experimental Protocols

The following sections describe generalized experimental protocols that would be suitable for a detailed pharmacological characterization of **lophophorine**.

Receptor Binding Assays

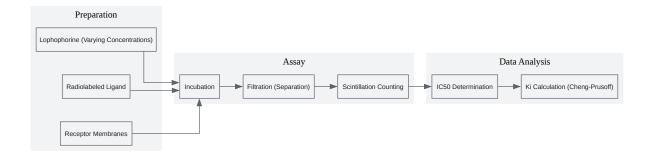
Objective: To determine the binding affinity (Ki) of **lophophorine** for a panel of CNS receptors.

Methodology:

- Membrane Preparation: Prepare cell membranes from cell lines expressing the receptor of interest or from homogenized brain tissue.
- Competitive Binding Assay: Incubate the membranes with a known radiolabeled ligand for the target receptor and varying concentrations of lophophorine.
- Separation: Separate bound from free radioligand by rapid filtration.



- Quantification: Measure the radioactivity of the filters using a scintillation counter.
- Data Analysis: Determine the IC50 value (concentration of lophophorine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.



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Figure 1. General workflow for a competitive radioligand binding assay.

Functional Assays

Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50) of **lophophorine** at specific receptors.

Methodology (Example: G-protein coupled receptor activation):

- Cell Culture: Use a cell line stably expressing the receptor of interest and a reporter system (e.g., cAMP-responsive element-luciferase).
- Compound Treatment: Treat the cells with varying concentrations of **lophophorine**.
- Signal Detection: Measure the reporter gene expression (e.g., luminescence) or second messenger levels (e.g., cAMP, Ca2+).



 Data Analysis: Plot the response against the log concentration of lophophorine to determine the EC50 and maximum effect (Emax).

In Vivo Convulsant Activity Model

Objective: To characterize the dose-response relationship of **lophophorine**-induced convulsions in rodents.

Methodology:

- Animal Acclimation: Acclimate male Swiss Webster mice to the laboratory conditions.
- Dose Administration: Administer varying doses of lophophorine intraperitoneally.
- Behavioral Observation: Observe the animals for a set period for the onset, duration, and severity of convulsive behaviors (e.g., clonic, tonic-clonic seizures).
- Data Analysis: Determine the convulsive dose 50 (CD50) using probit analysis.

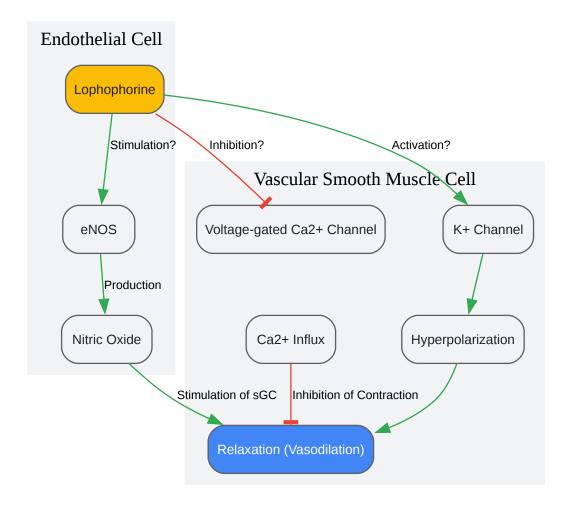
Signaling Pathways

The specific signaling pathways modulated by **lophophorine** are currently unknown. Based on its observed effects, the following are hypothesized pathways.

Hypothesized Mechanism of Vasodilation

The vasodilation observed in humans could be mediated through several pathways, including modulation of vascular smooth muscle tone. A possible mechanism could involve the inhibition of voltage-gated calcium channels or the activation of potassium channels, leading to hyperpolarization and relaxation of the smooth muscle cells. Another possibility is the stimulation of nitric oxide (NO) production in endothelial cells.





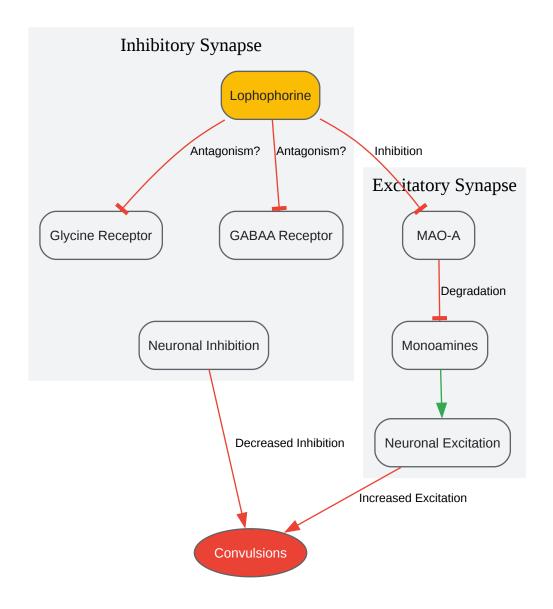
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Figure 2. Hypothesized signaling pathways for **lophophorine**-induced vasodilation.

Hypothesized Mechanism of Convulsant Activity

The strychnine-like convulsions suggest a potential interaction with inhibitory neurotransmitter systems. Strychnine is a potent antagonist of glycine receptors. Alternatively, **lophophorine** could interfere with GABAergic neurotransmission, either by blocking GABAA receptors or by inhibiting GABA synthesis or release. The moderate MAO-A inhibition could also contribute to an increase in synaptic monoamine levels, potentially leading to neuronal hyperexcitability.





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Figure 3. Hypothesized mechanisms of lophophorine-induced convulsant activity.

Conclusion and Future Directions

Lophophorine presents an intriguing pharmacological profile characterized by convulsant and vasodilator activities. However, the current body of knowledge is largely qualitative, and a significant research gap exists regarding its molecular targets, signaling pathways, and pharmacokinetic properties. Future research should prioritize a systematic in vitro screening to identify its primary receptor and enzyme interactions, followed by detailed in vivo studies to elucidate the mechanisms underlying its physiological effects. Such studies will be crucial for understanding the full therapeutic and toxicological potential of this natural product.



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